D-Fructose-13C2 can be sourced through synthetic methods or biofermentation using microorganisms that metabolize carbon sources labeled with carbon-13. It is classified as a monosaccharide, specifically a ketohexose, due to its six-carbon structure and ketone functional group. The molecular formula for D-Fructose-13C2 is C6H12O6, and its molecular weight is approximately 182.14 g/mol.
The synthesis of D-Fructose-13C2 typically involves the introduction of carbon-13 into the fructose molecule through various chemical reactions. Two primary methods include:
The preparation requires precise control over reaction conditions, including temperature, pH, and reaction time, to achieve high yields and purity levels. The final product undergoes purification processes to remove any unreacted materials or by-products.
D-Fructose-13C2 has a unique molecular structure characterized by its six-carbon backbone with hydroxyl groups attached to each carbon except for the ketone at the second position. The specific labeling occurs at the first and second carbon atoms.
Property | Data |
---|---|
Molecular Formula | C6H12O6 |
Molecular Weight | 182.14 g/mol |
IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2-13C2)hexan-2-one |
InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1,4+1 |
InChI Key | BJHIKXHVCXFQLS-DJNMHOOTSA-N |
Canonical SMILES | C(C(C(C(C(=O)CO)O)O)O)O |
D-Fructose-13C2 participates in various chemical reactions:
Common reagents for these reactions include:
D-Fructose-13C2 functions primarily as a tracer in metabolic studies. Upon ingestion or introduction into biological systems, it enters metabolic pathways where it interacts with enzymes such as fructokinase and aldolase. The incorporation of carbon-13 allows researchers to monitor its transformation through glycolysis and other metabolic processes, providing insights into carbohydrate metabolism.
D-Fructose-13C2 has diverse applications across various fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3